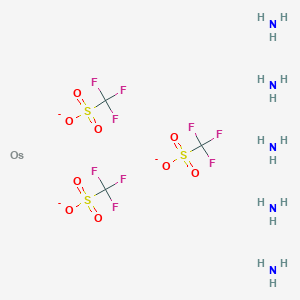
2-Fluoro-3,6-dimethoxybenzaldehyde
Vue d'ensemble
Description
2-Fluoro-3,6-dimethoxybenzaldehyde is a fluorinated aromatic aldehyde . It is a versatile chemical compound used in various scientific research. Its unique properties and structure make it an ideal candidate for exploring new drug development and organic synthesis.
Synthesis Analysis
The synthesis of 2-Fluoro-3,6-dimethoxybenzaldehyde can be achieved from 4-bromo-3-fluoroanisole . Additionally, it can be prepared from 1,4-Dimethoxybenzene . An intramolecular McMurry reaction using TiCl4/Zn in THF on the synthesized diarylethers gives the target dibenzo[b,f]oxepin system .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3,6-dimethoxybenzaldehyde is represented by the InChI code: 1S/C9H9FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3 . The molecular weight of this compound is 184.16400 .Chemical Reactions Analysis
2-Fluoro-3,6-dimethoxybenzaldehyde may participate in various chemical reactions. For instance, it may be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)-benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-3,6-dimethoxybenzaldehyde include a molecular weight of 184.17 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Biological Properties
One study involves the synthesis of fluoronorepinephrines from 2-Fluoro-, 5-fluoro-, and 6-fluorodimethoxybenzaldehydes. These compounds demonstrate the impact of fluorine substituents on the biological activities of norepinephrine in both peripheral and central adrenergically responsive systems. The study found that the fluorine substituent significantly alters the phenolic acidities and adrenergic properties of these analogues, indicating that 2-fluoronorepinephrine acts as a beta-adrenergic agonist while 6-fluoronorepinephrine has alpha-adrenergic agonist properties (Kirk et al., 1979).
Molecular Structure and Vibrational Spectra
Another research area focuses on the molecular structure and vibrational spectroscopy of related compounds, such as 2-fluoro-4-bromobenzaldehyde. This study utilized X-ray diffraction and density functional theory to investigate the molecular structure, highlighting the effects of fluorine and bromine substituents on the conformational preferences of the compound. The findings contribute to understanding the molecular dynamics and intermolecular interactions of fluorinated benzaldehydes (Tursun et al., 2015).
Synthesis of Fluorinated Analogues
Research into the synthesis of fluorinated analogues of combretastatin A-4 demonstrates the use of fluorinated benzaldehydes in developing compounds with potential anticancer properties. The study describes the preparation of fluorinated stilbenes using fluorinated benzaldehydes, highlighting the role of fluorine in modulating the biological activity of these compounds (Lawrence et al., 2003).
Fluorogenic Aldehydes for Monitoring Reactions
Additionally, the development of fluorogenic aldehydes incorporating a 1,2,3-triazole moiety for monitoring aldol reactions showcases the application of fluorinated benzaldehydes in analytical chemistry. This research presents a novel approach to track the progress of chemical reactions through changes in fluorescence, leveraging the properties of the fluorinated aldehyde to enhance detection sensitivity (Guo & Tanaka, 2009).
Safety And Hazards
As with any chemical compound, safety precautions should be taken when handling 2-Fluoro-3,6-dimethoxybenzaldehyde. It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment . In case of contact with skin, wash with plenty of soap and water .
Orientations Futures
2-Fluoro-3,6-dimethoxybenzaldehyde is a promising compound for future research. Its unique structure makes it an ideal candidate for exploring new drug development and organic synthesis. Furthermore, compounds with similar structures have shown therapeutic interest and have been studied in the development of new therapies .
Propriétés
IUPAC Name |
2-fluoro-3,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPHQRXMWZSAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442032 | |
| Record name | 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,6-dimethoxybenzaldehyde | |
CAS RN |
783342-33-6 | |
| Record name | 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)




![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
